molecular formula C16H19N3O5 B2565020 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide CAS No. 868229-00-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

Cat. No. B2565020
CAS RN: 868229-00-9
M. Wt: 333.344
InChI Key: JKQHOWLJVJQIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane. It has been extensively studied for its potential applications in molecular imaging and drug development.

Scientific Research Applications

Oxidative Radical Cyclization

A study by Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, using N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide as a precursor. This process facilitated the synthesis of tetrahydroindol-2-one and 4-acetoxyerythrinane, contributing to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antimicrobial Activity

Another research led by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating that these compounds exhibit good antibacterial and antifungal activities. This study contributes to understanding the compound's potential in developing new antimicrobial treatments (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, by Sharma et al. (2018), highlights the compound's structure and potential efficacy against cancer through in silico modeling. This provides insights into the structural basis for its anticancer activity (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Heterocyclic Derivatives and Guanidine Formation

Research on the formation and X-ray structure determination of heterocyclic derivatives of guanidine, including compounds like N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[l,2-a]pyrimidin-6-ylidene)acetamide, reveals the structural and synthetic pathways for creating novel compounds with potential biological activities (Banfield, Fallon, & Gatehouse, 1987).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)5-6-17-14(20)8-11-9-15(21)19-16(22)18-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQHOWLJVJQIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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